molecular formula C7H16OSi B1338054 (1-Ethoxyvinyl)-trimethylsilane CAS No. 81177-92-6

(1-Ethoxyvinyl)-trimethylsilane

Cat. No. B1338054
CAS RN: 81177-92-6
M. Wt: 144.29 g/mol
InChI Key: HOWKEIKHKKBKLE-UHFFFAOYSA-N
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Description

(1-Ethoxyvinyl)-trimethylsilane is a silicon-containing organic compound that is used in various synthetic applications. The compound is characterized by the presence of a trimethylsilyl group attached to an ethoxyvinyl moiety. This structure is versatile in synthetic chemistry due to its ability to participate in a variety of chemical reactions, often serving as an intermediate or reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related trimethylsilyl compounds has been explored in several studies. For instance, the preparation of 2-bromoallyltrimethylsilane, which can be seen as a related compound, involves the introduction of a 1-trimethylsilylmethylvinyl group to epoxides using a Grignard reagent derived from 2-bromoallyltrimethylsilane . This process allows for the formation of 2-(2-hydroxy-ethyl)-allylsilanes, which can be further converted into α-methylene-γ-lactones via diols. Although not directly (1-Ethoxyvinyl)-trimethylsilane, this synthesis pathway highlights the potential methods for introducing trimethylsilyl groups into organic molecules.

Molecular Structure Analysis

The molecular structure of trimethylsilyl compounds can be quite complex and is often studied using X-ray crystallography. For example, an X-ray study was carried out on a compound synthesized from the reaction of trimethylvinylsilane with sulfur in the presence of Fe3(CO)12, which led to the formation of 1-trimethylsilyl-μ-S,S′-ethylenedithiolatohexacarbonyldiiron and 1-methyl-3-trimethylsilyl-2,5-dithiacyclopentane . These studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules and can provide insights into their reactivity and properties.

Chemical Reactions Analysis

Trimethylsilyl compounds are known to undergo various chemical reactions. For example, the reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium metal was studied, revealing that while the reaction occurs rapidly, side reactions such as dehydrohalogenation and coupling can preclude good yields of the desired lithium reagent . Additionally, radical reactions involving trimethylvinylsilane have been investigated, such as the reaction with 1,1-diethoxyethane and ethyl formate, leading to the formation of silicon-containing formates and adducts through radical rearrangements and fragmentations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Ethoxyvinyl)-trimethylsilane and related compounds are influenced by the trimethylsilyl group. This group is known to impart stability and can affect the boiling point, solubility, and reactivity of the molecules it is attached to. The studies mentioned do not directly provide the physical and chemical properties of (1-Ethoxyvinyl)-trimethylsilane, but they do offer a glimpse into the behavior of similar trimethylsilyl-containing compounds under various reaction conditions . These properties are essential for the practical application of these compounds in synthetic chemistry.

Scientific Research Applications

1. Synthesis of Carbethoxy Trimethylsilanes (1-Ethoxyvinyl)-trimethylsilane reacts with various acetals in the presence of titanium tetrachloride, leading to the synthesis of 2-carbethoxy allylic, dienic, or enynic trimethylsilanes. This reaction is both regioselective and often stereoselective (Pornet, Rayadh, & Miginiac, 1986).

2. As Electrolyte Solvents in Li-ion Batteries Novel silane compounds, including (1-Ethoxyvinyl)-trimethylsilane derivatives, have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and provide a good passivation film on a graphite anode, which is crucial for battery performance and longevity (Amine et al., 2006).

3. In Organometallic Chemistry The reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium leads to interesting outcomes in organometallic chemistry. This includes the formation of trans-bis(trimethylsilyl)ethylene and derivatives, demonstrating significant conversion to lithium reagents (Husk & Velitchko, 1973).

4. Lewis Acid Mediated Reactions Treatment of trimethylstyrylsilanes with certain thioacetal derivatives in the presence of Lewis acid results in selective cleavage of carbon-oxygen bonds, leading to the formation of (E)-allyl sulfide or (E)-2-styryl-1,3-dithiolane (Hirao et al., 1983).

5. In Hydrovinylation Reactions The use of cobalt(I)-catalyzed 1,4-hydrovinylation reaction of allyl trimethylsilane with symmetrical and unsymmetrical 1,3-dienes generates hydroxy-functionalized 1,4-dienes. This process is crucial in synthesizing complex structures in a convergent fashion (Arndt, Reinhold, & Hilt, 2010).

Safety And Hazards

Tributyl(1-ethoxyvinyl)tin is classified as hazardous. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethoxyethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-6-8-7(2)9(3,4)5/h2,6H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWKEIKHKKBKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510779
Record name (1-Ethoxyethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxyvinyl)-trimethylsilane

CAS RN

81177-92-6
Record name (1-Ethoxyethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Miura, N Arai, K Narasaka - Bulletin of the Chemical Society of …, 1998 - journal.csj.jp
Oxidation of cyclohexane-1,2-dione with ammonium hexanitratocerate(IV) (CAN) generates 2,3-dioxocyclohexyl radical, which reacts with electron-rich olefins to afford the …
Number of citations: 6 www.journal.csj.jp

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